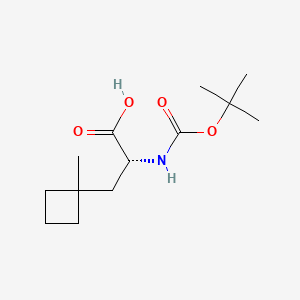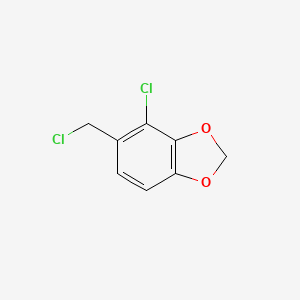
1,3-Benzodioxole, 4-chloro-5-(chloromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Methylenedioxybenzyl chloride or Piperonal chloride , is an organic compound with the molecular formula C8H7ClO2 . It is characterized by a benzene ring fused to a dioxole ring, with chlorine atoms at the 4th and 5th positions. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From Piperonal: Piperonal (3,4-methylenedioxybenzaldehyde) can be converted to 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- through a series of reactions involving chlorination.
From 1,3-Benzodioxole: Direct chlorination of 1,3-Benzodioxole can yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves the chlorination of piperonal under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of ethers, esters, and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological systems and pathways.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Vergleich Mit ähnlichen Verbindungen
3,4-Methylenedioxyphenyl-2-propanone (MDP2P): Similar structure but with a ketone group instead of a chloromethyl group.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Contains a similar methylenedioxyphenyl group but with different functional groups.
Uniqueness: 1,3-Benzodioxole, 4-chloro-5-(chloromethyl)- is unique due to its specific chlorine substitution pattern, which influences its reactivity and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
99047-03-7 |
|---|---|
Molekularformel |
C8H6Cl2O2 |
Molekulargewicht |
205.03 g/mol |
IUPAC-Name |
4-chloro-5-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H6Cl2O2/c9-3-5-1-2-6-8(7(5)10)12-4-11-6/h1-2H,3-4H2 |
InChI-Schlüssel |
AKKHEGPCNXPPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=C(C=C2)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]selenadiazole](/img/structure/B15362597.png)
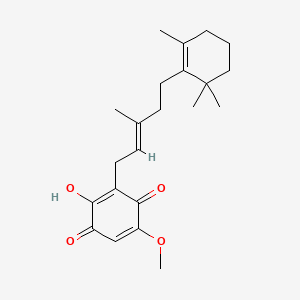
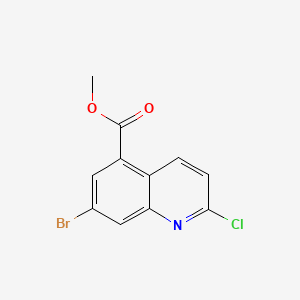

![Methyl 4-bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoate](/img/structure/B15362617.png)
![Ethyl [(cyanomethyl)sulfonyl]acetate](/img/structure/B15362630.png)
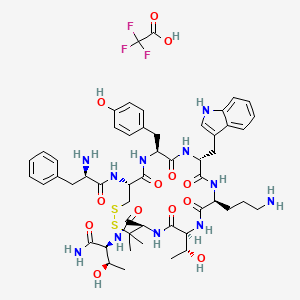
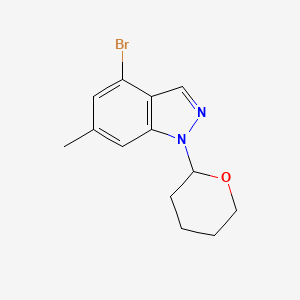
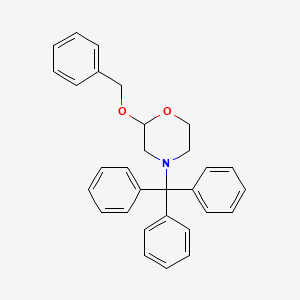
![2'-Chloro-4-hydroxy-6,5'-dimethyl-[1,4]bipyridinyl-2-one](/img/structure/B15362643.png)

